N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, methoxy groups, and a propanamido linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-20-4-14-27(37-3)25(16-20)32-29(35)26-18-33(19-30-26)17-22-5-10-23(11-6-22)31-28(34)15-9-21-7-12-24(36-2)13-8-21/h4-8,10-14,16,18-19H,9,15,17H2,1-3H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPQUNVVOZRYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methoxy-5-methylphenylamine, which is then reacted with various reagents to form the desired product. Common reagents used in these reactions include isocyanates, carboxylic acids, and amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring and amide linkage can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazole ring can produce corresponding amines .
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
- N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of methoxy groups and the imidazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an imidazole ring, which is often associated with various biological activities, including anticancer effects.
Antitumor Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The results indicated that this compound exhibited superior potency compared to conventional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line | Comparison to 5-FU |
|---|---|---|---|
| 4f | 18.53 | HeLa | Comparable |
| 4f | 22.10 | A549 | More potent |
| 4f | 19.75 | SGC-7901 | More potent |
Data sourced from recent evaluations of imidazole derivatives in cancer research .
The mechanism underlying the compound's antitumor activity appears to involve the induction of apoptosis in cancer cells. The study indicated that treatment with the compound resulted in:
- Increased expression of pro-apoptotic proteins such as Bax.
- Decreased expression of anti-apoptotic proteins like Bcl-2.
- Activation of caspase-3, a critical executor of apoptosis.
These findings suggest that the compound triggers apoptosis through mitochondrial pathways, a crucial mechanism for eliminating malignant cells .
Case Studies
A notable case study involved the administration of the compound in vitro, where it was tested on HeLa cells. The results demonstrated a significant increase in apoptosis rates when compared to controls treated with standard chemotherapeutics:
- Apoptosis Rate :
- Compound treatment: 68.2%
- Control (5-FU): 39.6%
These findings underscore the potential of this compound as a promising candidate for further development in cancer therapy .
Safety and Toxicity Profile
In addition to its efficacy, it is essential to evaluate the safety profile of this compound. Preliminary studies suggest that normal cell lines exhibit a significantly higher tolerance compared to tumor cells, indicating a favorable selectivity index .
Table 2: Selectivity Index Comparison
| Cell Type | Tolerance Level |
|---|---|
| Tumor Cells | Low |
| Normal Cells | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
